molecular formula C14H14BrN3O4 B10994654 N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine

N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine

Cat. No.: B10994654
M. Wt: 368.18 g/mol
InChI Key: CCKMMOLAAMBMSF-UHFFFAOYSA-N
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Description

N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine typically involves the use of 6-bromoindole as a key starting material. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, oxidized or reduced indole compounds, and hydrolyzed products such as carboxylic acids and amines .

Scientific Research Applications

N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine is unique due to the presence of the bromine atom on the indole ring, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other derivatives .

Properties

Molecular Formula

C14H14BrN3O4

Molecular Weight

368.18 g/mol

IUPAC Name

2-[[2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H14BrN3O4/c15-10-2-1-9-3-4-18(11(9)5-10)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22)

InChI Key

CCKMMOLAAMBMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O)Br

Origin of Product

United States

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